![molecular formula C20H24N2O3S B6494194 N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide CAS No. 896269-01-5](/img/structure/B6494194.png)
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound contains a pyrrolidine ring, a benzene ring, and an amide group. The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the pyrrolidine ring could influence its solubility and stability .Scientific Research Applications
Antibacterial Activity
N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide has shown promising antibacterial properties. Research indicates that derivatives of benzenesulfonyl compounds can effectively target and inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other multi-resistant pathogens . This makes it a potential candidate for developing new antibiotics to combat bacterial resistance.
Human Neutrophil Elastase (hNE) Inhibition
This compound has been investigated for its ability to inhibit human neutrophil elastase (hNE), an enzyme implicated in inflammatory diseases such as Acute Respiratory Distress Syndrome (ARDS). Inhibitors of hNE can help reduce inflammation and tissue damage, making this compound a potential therapeutic agent for treating inflammatory conditions .
Cancer Research
The structural features of N-{[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl}-3,4-dimethylbenzamide make it a valuable scaffold in cancer research. Its ability to interact with various biological targets can be exploited to design molecules that inhibit cancer cell proliferation or induce apoptosis. The benzenesulfonyl group, in particular, has been noted for its role in enhancing the anticancer activity of compounds .
Reactive Oxygen Species (ROS) Generation
This compound has been studied for its role in generating reactive oxygen species (ROS), which are crucial in various biological processes, including cell signaling and homeostasis. The ability to modulate ROS levels can be leveraged in research focused on oxidative stress-related diseases and conditions .
Drug Design and Development
The pyrrolidine ring in this compound is a versatile scaffold in medicinal chemistry. Its non-planar structure allows for diverse interactions with biological targets, making it a valuable component in the design of new drugs. The compound’s stereochemistry and functional groups can be modified to enhance its pharmacological properties .
Neuroprotective Agents
Research has also explored the potential of this compound as a neuroprotective agent. Its ability to cross the blood-brain barrier and interact with neural targets makes it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-10-11-17(13-16(15)2)20(23)21-14-18-7-6-12-22(18)26(24,25)19-8-4-3-5-9-19/h3-5,8-11,13,18H,6-7,12,14H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZATZSBIFUBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.